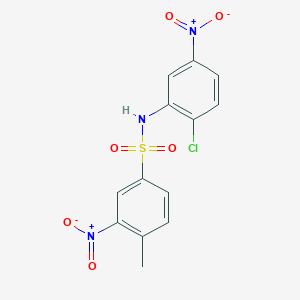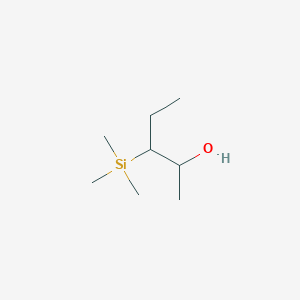
3-(Trimethylsilyl)pentan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trimethylsilyl)pentan-2-ol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to the second carbon of a pentane chain, with a trimethylsilyl group (Si(CH₃)₃) attached to the third carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(Trimethylsilyl)pentan-2-ol can be synthesized through several methods, one of which involves the use of Grignard reagentsFor example, the reaction of 3-pentanone with trimethylsilyl chloride in the presence of a base can yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Trimethylsilyl)pentan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) are employed for substitution reactions
Major Products
The major products formed from these reactions include ketones, alkanes, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(Trimethylsilyl)pentan-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a protecting group for alcohols.
Biology: The compound is utilized in the study of biochemical pathways and enzyme mechanisms.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-(Trimethylsilyl)pentan-2-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the trimethylsilyl group can influence the compound’s reactivity and stability. These interactions can affect the compound’s behavior in chemical reactions and its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pentanol: Similar structure but lacks the trimethylsilyl group.
3-Pentanol: Similar structure but with the hydroxyl group on the third carbon.
Trimethylsilyl derivatives: Compounds with different alkyl chains but containing the trimethylsilyl group
Uniqueness
3-(Trimethylsilyl)pentan-2-ol is unique due to the presence of both a hydroxyl group and a trimethylsilyl group, which confer distinct chemical properties and reactivity. The trimethylsilyl group acts as a protecting group, making the compound useful in various synthetic applications.
Eigenschaften
CAS-Nummer |
89656-94-0 |
|---|---|
Molekularformel |
C8H20OSi |
Molekulargewicht |
160.33 g/mol |
IUPAC-Name |
3-trimethylsilylpentan-2-ol |
InChI |
InChI=1S/C8H20OSi/c1-6-8(7(2)9)10(3,4)5/h7-9H,6H2,1-5H3 |
InChI-Schlüssel |
DUZCJCKHENNIDO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(C)O)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


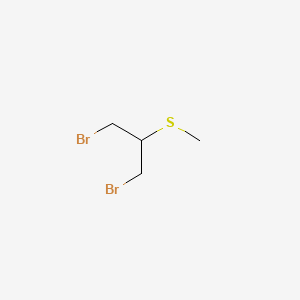
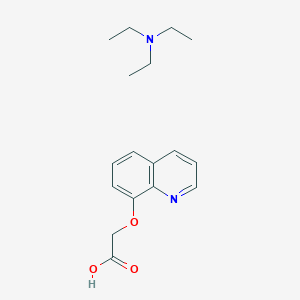

![(Propane-1,3-diyl)bis[diethyl(phenyl)phosphanium] dibromide](/img/structure/B14397607.png)
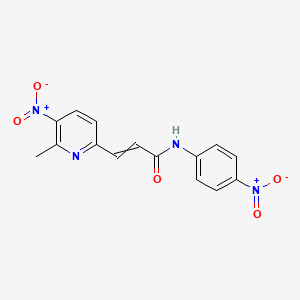
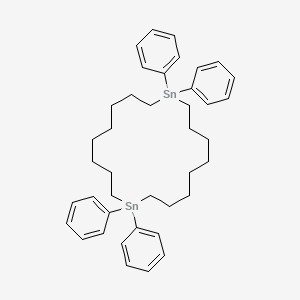

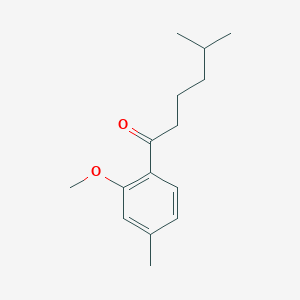

![3-[2-(3-Methylphenoxy)ethyl]aniline](/img/structure/B14397643.png)
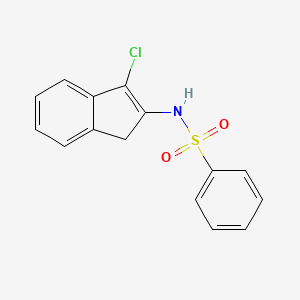
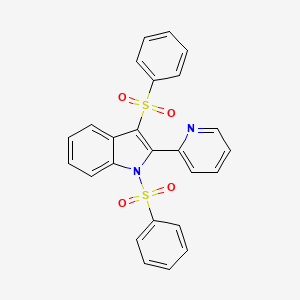
![1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]prop-1-en-2-amine](/img/structure/B14397664.png)
